molecular formula C10H19N3O2 B13635824 1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine

1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine

Cat. No.: B13635824
M. Wt: 213.28 g/mol
InChI Key: JVQMODDUMXTREZ-UHFFFAOYSA-N
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Description

1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine is a chemical compound with a unique structure that combines a pyrazole ring with a methoxyethoxyethyl side chain

Preparation Methods

The synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethylpyrazole with 2-(2-methoxyethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of phase-transfer catalysts, to increase yield and purity .

Chemical Reactions Analysis

1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the side chain are replaced with other groups. .

Scientific Research Applications

1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H19N3O2/c1-8-10(11)9(2)13(12-8)4-5-15-7-6-14-3/h4-7,11H2,1-3H3

InChI Key

JVQMODDUMXTREZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCOCCOC)C)N

Origin of Product

United States

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